Emmolic acid

Description

Historical Context and Initial Discoveries of Ceanothane-Type Triterpenoids

The historical investigation into Ceanothus americanus was stimulated by its traditional medicinal uses, including reported hypotensive action of alcoholic extracts from its root bark cdnsciencepub.com. Early chemical studies in the late 19th and early 20th centuries began to explore the constituents of Ceanothus species, initially focusing on alkaloidal material cdnsciencepub.com. While early work identified complex mixtures and isolated some fractions, detailed elemental analysis and structural elucidation were limited by the techniques available at the time cdnsciencepub.com.

The discovery and characterization of ceanothane-type triterpenoids, including ceanothic acid, emerged as analytical techniques advanced. Ceanothic acid was isolated in 1938 drugfuture.com. The identity of ceanothic acid and emmolic acid was established later drugfuture.com. The structure and stereochemistry of ceanothic acid were subsequently refined through further research drugfuture.com.

Ceanothane-type triterpenoids are considered taxonomically relevant markers for the Rhamnaceae family, as they have primarily been reported in species within this family, particularly in ziziphoid species like Ziziphus jujuba and Z. acidojujuba, as well as in genera such as Ceanothus, Colletia, and Colubrina researchgate.netresearchgate.netmdpi.comnih.gov.

Classification and Structural Features within the Triterpenoid (B12794562) Family

Ceanothic acid is classified as a triterpenoid, a large class of natural compounds composed of six isoprene (B109036) units, resulting in a structure with 30 carbon atoms foodb.carsc.org. Triterpenoids exhibit significant structural diversity and are categorized based on their carbon skeletons and ring systems rsc.org. Ceanothic acid belongs to the ceanothane type, which is a less common skeletal class compared to more widespread types like oleanane, ursane, and lupane (B1675458) mdpi.com.

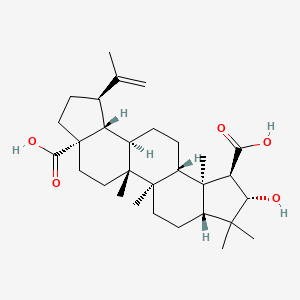

Ceanothane-type triterpenoids, including ceanothic acid, are often described as rearranged lupane-type triterpenoid derivatives researchgate.net. A key structural feature of ceanothane triterpenes is the presence of a five-membered A-ring researchgate.netnih.gov. Ceanothic acid has a pentacyclic ring system ontosight.ai. Its molecular formula is CHO, and it has a molecular weight of 486.68 g/mol drugfuture.comnih.govnih.gov. It is also characterized by a 19-isopropylidene group and a 17-carboxylic acid function nih.gov. The structural formula of ceanothic acid includes a hydroxyl group and two carboxyl groups drugfuture.comfoodb.ca.

Table 1: Key Chemical Properties of Ceanothic Acid

| Property | Value | Source |

| Molecular Formula | CHO | drugfuture.comnih.govnih.gov |

| Molecular Weight | 486.68 g/mol | drugfuture.comnih.govnih.gov |

| CAS Registry Number | 21302-79-4 | drugfuture.comchemscene.comfoodb.canih.gov |

| Synonyms | This compound | drugfuture.comchemscene.comfoodb.canih.gov |

| Melting Point | 356-357°C (Crystals from methanol (B129727) + ether) | drugfuture.com |

| Optical Rotation | [α]D +38° (c = 1.20 in ethanol) | drugfuture.com |

| Hydrogen Acceptor Count | 5 | foodb.ca |

| Hydrogen Donor Count | 3 | foodb.ca |

| Rotatable Bond Count | 3 | foodb.ca |

| Monoisotopic Mass | 486.33452456 Da | nih.gov |

Significance of Ceanothic Acid in Phytochemistry and Chemical Biology Research

Ceanothic acid holds significance in phytochemistry as a characteristic compound of the Rhamnaceae family, aiding in taxonomic classification and the study of plant chemotaxonomy researchgate.netresearchgate.netnih.gov. Its isolation from various species within this family, including Ceanothus americanus, Colubrina greggii, Colubrina asiatica, and Ziziphus species, highlights its natural distribution ontosight.airesearchgate.netmdpi.comscielo.brnih.govresearchgate.netresearchgate.net.

In chemical biology research, ceanothic acid and other ceanothane-type triterpenoids have been investigated for a range of potential biological activities. Research has explored their anti-inflammatory, antioxidant, cytotoxic, antiprotozoal, and antimycobacterial properties ontosight.airesearchgate.netnih.govresearchgate.netresearchgate.netd-nb.info. For instance, studies have indicated that ceanothic acid possesses anti-inflammatory and antioxidant activities ontosight.airesearchgate.net. Some investigations have also suggested potential cytotoxic effects against certain cancer cell lines ontosight.ainih.gov. Ceanothane triterpenes have also shown moderate to low leishmanicidal and trypanocidal activities scielo.br. Furthermore, ceanothane-type triterpenoids from Ziziphus cambodiana have exhibited antiplasmodial and antimycobacterial activities jst.go.jp.

The study of ceanothic acid contributes to the broader field of natural product drug discovery, where plant-derived compounds serve as a vital source of potential therapeutic agents scholarsresearchlibrary.com. Continued research into the biological activities and underlying mechanisms of action of ceanothic acid and its derivatives may reveal novel therapeutic applications ontosight.ai.

Table 2: Reported Biological Activities of Ceanothic Acid and Ceanothane-Type Triterpenoids

| Activity | Notes | Source |

| Anti-inflammatory | Shown in studies, potential in treating inflammation-related conditions. | ontosight.airesearchgate.netd-nb.info |

| Antioxidant | Exhibited in studies, potentially beneficial against oxidative stress. | ontosight.airesearchgate.netd-nb.info |

| Cytotoxicity | Indicated against certain cancer cell lines; moderate effects reported. | ontosight.airesearchgate.netnih.gov |

| Antiprotozoal | Moderate to low leishmanicidal and trypanocidal activities reported. | researchgate.netnih.govscielo.br |

| Antimycobacterial | Activity shown against Mycobacterium tuberculosis. | nih.govjst.go.jp |

| Antitumor | Some ceanothane-type triterpenoids exhibited antitumor activity. | frontiersin.orgfrontiersin.org |

| Insecticidal | Ceanothane and oleanane-type triterpenes have shown insecticidal activity. | nih.gov |

| Cholinesterase Inhibition | Investigated for inhibitory capacity on AChE and BChE enzymes. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHQSHZHFLMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21302-79-4 | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 - 357 °C | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Distribution, and Biosynthesis of Ceanothic Acid

Botanical Sources and Geographic Distribution of Ceanothic Acid-Producing Plants

Ceanothic acid is primarily isolated from plants belonging to the Rhamnaceae family, commonly known as the buckthorn family. ontosight.aimdpi.com This family is large, encompassing about 55 genera and 950 species with a worldwide distribution, though they are more prevalent in subtropical and tropical regions. wikipedia.org

Analysis of Rhamnaceae Genera (e.g., Ceanothus, Colletia, Ziziphus, Hovenia)

Several genera within the Rhamnaceae family are known to contain ceanothic acid and related triterpenoids. The genus Ceanothus, particularly Ceanothus americanus (Jersey tea), is a notable source, from which ceanothic acid derives its name. ontosight.ainih.gov Species within the genus Ziziphus, such as Ziziphus jujuba (Chinese jujube) and Ziziphus mauritiana (Indian jujube), have also been reported to contain ceanothane-type triterpenes, with ceanothic acid being one of the most common. mdpi.comnih.govnih.gov Other genera in the Rhamnaceae family, including Colletia and Hovenia, are recognized for their economic uses and chemical compounds, although specific mentions of ceanothic acid content in these genera are less prominent in the provided search results compared to Ceanothus and Ziziphus. delta-intkey.commdpi.comefloras.org

Variability in Ceanothic Acid Content Across Plant Species and Parts

The concentration of triterpenoids, including ceanothic acid, can vary significantly between different plant species and even within different parts of the same plant. biomedpharmajournal.orgnih.gov For instance, in Ziziphus jujuba, triterpenoids are present in the fruit, leaves, branches, and roots. mdpi.comdntb.gov.ua Studies on Ziziphus jujuba and its wild ancestor Z. acidojujuba have identified over 120 triterpenoids, with ceanothane-type triterpenes being the most abundant among the pentacyclic types. mdpi.comnih.gov

Research on Ziziphus jujuba has shown that the content of triterpenic acids can vary during fruit ripening, with levels of most triterpenic acids increasing and reaching their highest concentration at later stages of development. researchgate.net Furthermore, the distribution of triterpenoids can differ across plant tissues; for example, ceanothic acid has been found to be particularly significant in the stems of Ziziphus jujuba. mdpi.com Environmental factors, such as geographic origin and altitude, can also influence the chemical composition and the levels of secondary metabolites like triterpenoids within a species. biomedpharmajournal.orgnih.govfrontiersin.org

Elucidation of Biosynthetic Pathways

The biosynthesis of triterpenoids, including ceanothic acid, involves complex metabolic pathways within the plant.

Investigation of Mevalonate (B85504) (MVA) Pathway Contributions to Triterpene Skeletons

Triterpenoids are primarily synthesized via the cytosolic mevalonate (MVA) pathway in most higher plants. mdpi.comnih.govresearchgate.net This pathway is responsible for producing isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the fundamental five-carbon building blocks of all terpenoids. nih.govresearchgate.netmdpi.com The condensation of these C5 units leads to the formation of farnesyl pyrophosphate (FPP), a C15 precursor. nih.govresearchgate.net Two molecules of FPP are then condensed to form the 30-carbon precursor squalene (B77637). nih.govrsc.org Squalene is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). mdpi.comnih.govresearchgate.net The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), is a key step that leads to the formation of diverse triterpene skeletons, including the pentacyclic structures found in ceanothane-type triterpenoids. dntb.gov.uaresearchgate.netrsc.org

Identification and Characterization of Key Enzymes and Regulatory Genes Involved in Ceanothic Acid Synthesis

The biosynthesis of triterpenoids is regulated by the expression of key genes in the MVA pathway and downstream modifications. Enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), squalene epoxidase (SQE), and oxidosqualene cyclases (OSCs) play crucial roles in the synthesis of the basic triterpene skeleton. mdpi.comnih.govmdpi.com Following the cyclization of 2,3-oxidosqualene by OSCs, further modifications, such as oxidation, hydroxylation, and carboxylation, are carried out by enzymes like cytochrome P450 monooxygenases (CYP450s) to produce specific triterpenoids like ceanothic acid. mdpi.comnih.govresearchgate.net

Research in Ziziphus jujuba has identified 23 genes in the MVA pathway that are known to regulate triterpene synthesis. mdpi.comdntb.gov.ua Studies have also screened and analyzed key candidate genes for triterpenoid (B12794562) biosynthesis through correlation analysis between structural genes and triterpenoid metabolites. mdpi.com Transcription factors, such as ZjWRKY18 in jujube, have been shown to regulate the expression of triterpenoid biosynthesis genes in the MVA pathway, influencing the accumulation of triterpenoids. nih.govresearchgate.net

Isolation, Purification, and Advanced Structural Elucidation Methodologies for Ceanothic Acid

Modern Extraction Techniques from Plant Biomass

Extracting Ceanothic acid from plant biomass is the crucial first step in its isolation. The efficiency of this process is significantly influenced by the choice of solvent, temperature, time, and the physical state of the plant material. Modern techniques aim to optimize these parameters for maximum yield and selectivity.

Solvent-Based Extraction Optimization

Solvent extraction is a widely used traditional method for isolating bioactive compounds from plants. This involves dissolving the target compounds from the solid plant matrix into a suitable solvent nih.govcontractlaboratory.com. The plant biomass is typically crushed or ground to increase the surface area, enhancing the contact between the solvent and the plant material contractlaboratory.com. Common solvents used for extracting triterpenoids like Ceanothic acid include ethanol (B145695), methanol (B129727), ethyl acetate, and hexane (B92381) hrpub.org.

Optimization of solvent-based extraction involves systematically varying parameters such as solvent type, solvent concentration (especially for aqueous mixtures), temperature, extraction time, and the solvent-to-solid ratio to maximize the yield of the target compound researchgate.netmdpi.com. For instance, studies on the extraction of other triterpenic acids have shown that a mixture of ethanol and water can improve the solubility and extraction efficiency nih.gov. Higher temperatures can increase the solubility of compounds and reduce solvent viscosity, thereby improving mass transfer, but excessively high temperatures may lead to the degradation of heat-sensitive compounds nih.govnih.gov. Repeated extraction cycles can also enhance the recovery of compounds researchgate.net.

Data Table: Factors Influencing Solvent Extraction Efficiency

| Factor | Influence on Extraction Efficiency |

| Solvent Type | Polarity and solubility of the target compound in the solvent. |

| Solvent Concentration | Relevant for mixed solvent systems (e.g., ethanol-water). |

| Temperature | Affects solubility and mass transfer; can cause degradation if too high. |

| Extraction Time | Sufficient time needed for complete diffusion of compounds into solvent. |

| Solvent-to-Solid Ratio | Adequate solvent volume required to dissolve the target compounds. |

| Particle Size | Smaller particles increase surface area, improving contact. |

Emerging Green Extraction Technologies

In response to environmental concerns and the need for more sustainable practices, emerging green extraction technologies are being explored for the isolation of natural products. These techniques aim to reduce the use of hazardous solvents, decrease extraction time and energy consumption, and improve extraction efficiency chemmethod.comnih.govunimib.itmdpi.com.

Examples of emerging green extraction technologies include:

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, commonly CO₂, as the solvent. SFE is environmentally friendly, non-toxic, and allows for easy separation of the solvent from the extract. It is particularly suitable for extracting non-polar to moderately polar compounds, and its selectivity can be modified by adjusting pressure and temperature or by adding co-solvents contractlaboratory.comchemmethod.comunimib.it.

Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create cavitation bubbles, which enhance solvent penetration into the plant matrix and improve mass transfer contractlaboratory.comchemmethod.comunimib.it. UAE can lead to faster extraction times, lower solvent consumption, and higher yields chemmethod.com.

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, causing cell disruption and facilitating the release of compounds contractlaboratory.comchemmethod.comunimib.it. MAE offers rapid extraction and reduced solvent usage chemmethod.com.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to enhance the solubility and extraction rate of compounds mdpi.comchemmethod.comunimib.it. PLE can reduce solvent consumption and extraction time compared to conventional methods chemmethod.commdpi.com.

Natural Deep Eutectic Solvents (NADES): These are sustainable solvents derived from natural compounds, offering advantages such as biodegradability and low toxicity chemmethod.com. NADES are being investigated for their potential in extracting various plant metabolites, including terpenoids chemmethod.commdpi.com.

While specific detailed research findings on the application of each of these green extraction technologies solely for Ceanothic acid are less widely reported compared to conventional methods, these techniques are increasingly applied to the extraction of triterpenoids and other lipophilic compounds from various plant matrices, suggesting their potential applicability for Ceanothic acid isolation chemmethod.commdpi.com.

Chromatographic Separation and Purification Strategies

Following the initial extraction, chromatographic methods are essential for separating Ceanothic acid from other co-extracted compounds and purifying it to the desired level. Various chromatographic techniques, differing in their stationary phases, mobile phases, and operating pressures, are employed.

Low-Pressure and Medium-Pressure Liquid Chromatography (LPLC, MPLC)

Low-Pressure Liquid Chromatography (LPLC) and Medium-Pressure Liquid Chromatography (MPLC) are preparative chromatographic techniques used for purifying larger quantities of compounds compared to analytical scale chromatography researchgate.net. LPLC typically operates at lower pressures and often uses larger particle size stationary phases, resulting in lower resolution but higher sample loading capacity. MPLC operates at intermediate pressures, offering better resolution and faster separation times than LPLC, while still accommodating significant sample loads researchgate.netcabidigitallibrary.org.

MPLC is a versatile technique for the preparative separation of organic compounds and natural products researchgate.netcabidigitallibrary.org. It can be used with both normal-phase and reversed-phase stationary phases researchgate.netcabidigitallibrary.org. For the purification of triterpenoids like Ceanothic acid, reversed-phase MPLC using C18 silica (B1680970) gel columns and solvent systems like methanol-water mixtures has been employed for the purification of similar compounds mdpi-res.com. MPLC allows for the purification of milligrams to hundreds of grams of samples within a relatively short time cabidigitallibrary.org.

Data Table: Comparison of LPLC and MPLC

| Feature | Low-Pressure Liquid Chromatography (LPLC) | Medium-Pressure Liquid Chromatography (MPLC) |

| Operating Pressure | Low | Medium (0-200 psi) cabidigitallibrary.org |

| Particle Size | Larger | Smaller than LPLC, larger than analytical HPLC researchgate.net |

| Resolution | Lower | Higher than LPLC |

| Sample Loading | High | High, overcomes LPLC limitations researchgate.net |

| Separation Speed | Slower | Faster than LPLC, high speed cabidigitallibrary.org |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scales

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both the analytical determination and preparative purification of compounds, including triterpenoids like Ceanothic acid hrpub.orgbiocrick.comresearchgate.netscispace.comwarwick.ac.uklcms.cz. HPLC utilizes smaller particle size stationary phases and operates at higher pressures compared to LPLC and MPLC, resulting in high resolution and sensitivity.

Analytical HPLC is primarily used for qualitative and quantitative analysis of compounds in a mixture warwick.ac.uklcms.cz. It is crucial for monitoring the progress of purification steps and assessing the purity of the final product. Reversed-phase HPLC with C18 columns is commonly used for the analysis of triterpenic acids, employing mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with acidic modifiers like formic acid or phosphoric acid to improve peak shape and separation hrpub.orgbiocrick.comresearchgate.net. Detection is typically done using UV detectors at wavelengths around 205-210 nm, where triterpenic acids show absorbance hrpub.orgbiocrick.com.

Preparative HPLC, on the other hand, is focused on isolating and purifying target compounds in larger quantities, ranging from milligrams to grams or even kilograms warwick.ac.uklcms.cz. The principles are similar to analytical HPLC, but larger columns, higher flow rates, and often higher sample loads are used warwick.ac.ukingenieria-analitica.com. Method development for preparative HPLC often starts on an analytical scale and is then scaled up lcms.czingenieria-analitica.com. This involves optimizing parameters such as the gradient profile, injection volume, and sample concentration to achieve sufficient purity and recovery lcms.czingenieria-analitica.com. Semi-preparative HPLC, using columns with intermediate dimensions, is often employed for purifying milligram quantities of compounds scispace.comdokumen.pub.

Data Table: HPLC Scales and Applications

| HPLC Scale | Primary Objective | Typical Sample Amount | Column Dimensions (ID) | Particle Size | Resolution |

| Analytical | Analysis (Identification, Quantification) | µg to low mg | Narrow (e.g., 2.1-4.6 mm) | Small (e.g., 1.7-5 µm) | High |

| Semi-Preparative | Purification (mg scale) | mg | Intermediate (e.g., 10 mm) | Typically 5-15 µm | High |

| Preparative | Purification (g to kg scale) | g to kg | Large (e.g., > 20 mm) | Typically 5-15 µm | High |

Countercurrent Chromatography (CCC) and Other Advanced Separation Methods

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase researchgate.netchromatographyonline.comufrj.braocs.orgnih.gov. Instead, it utilizes two immiscible liquid phases, with one phase held stationary by centrifugal force while the other phase is pumped through as the mobile phase researchgate.netufrj.braocs.orgnih.gov. The separation is based on the differential partitioning of compounds between the two liquid phases chromatographyonline.comaocs.org.

CCC offers several advantages for the purification of natural products, including high sample recovery, minimal risk of irreversible adsorption or sample denaturation, and the ability to handle relatively large sample sizes researchgate.netaocs.orgnih.gov. It is particularly useful for separating polar compounds but can also be applied to non-polar compounds using appropriate solvent systems ufrj.br. The selection of a suitable biphasic solvent system is critical for successful CCC separation, and the distribution coefficient (K) of the target compound between the two phases is a key parameter for optimization aocs.org.

While direct examples of CCC specifically for the isolation of Ceanothic acid are not prominently featured in the search results, CCC has been successfully applied to the separation of various terpenoids nih.gov. Its support-free nature makes it a valuable technique for purifying compounds that may interact strongly with solid stationary phases used in other chromatographic methods.

Other advanced separation methods that could potentially be applied to the purification of Ceanothic acid, depending on the complexity of the extract and the desired purity, include:

Flash Chromatography: A medium-pressure chromatographic technique often used for rapid purification of compounds on a larger scale than analytical HPLC teledynelabs.com.

Solid Phase Extraction (SPE): A sample preparation technique used to clean up extracts and fractionate compounds based on their polarity or other properties researchgate.net.

Affinity Chromatography: A highly selective technique based on the specific binding interaction between a target compound and a ligand immobilized on a stationary phase microbenotes.com. While less common for triterpenoids like Ceanothic acid unless a specific binding partner is known, it is a powerful tool for complex mixtures.

The choice of separation and purification strategy for Ceanothic acid depends on factors such as the source material, the concentration of Ceanothic acid in the crude extract, the desired purity level, and the quantity of compound required. Often, a combination of these techniques is employed in a multi-step purification scheme to achieve high purity.

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for determining the complete structure of ceanothic acid. These methods provide complementary information that, when combined, allows for the unambiguous assignment of atoms, connectivity, and spatial arrangement.

NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed insights into the carbon-hydrogen framework and the relative orientation of atoms in a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive characterization of ceanothic acid. tsijournals.comresearchgate.netscispace.com

1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. tsijournals.comresearchgate.netscispace.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of ceanothic acid displays signals corresponding to the various types of protons, including methyl singlets, olefinic protons, oxymethine protons, and multiplets from methylene (B1212753) and methine groups. researchgate.nettsijournals.com Chemical shifts (δ) and coupling constants (J) provide information about the functional groups and their neighboring atoms. For instance, methyl groups attached to quaternary carbons typically appear as three-proton singlets in the upfield region of the spectrum. researchgate.net Signals for protons on carbons bearing electronegative atoms, such as the hydroxyl group, appear at lower field. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton, indicating the presence of methyl, methylene, methine, and quaternary carbons. researchgate.nettsijournals.com The chemical shifts in the ¹³C NMR spectrum are particularly useful for identifying different types of carbon atoms, including those in carbonyl groups, olefinic carbons, and carbons bearing hydroxyl groups. researchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to distinguish between CH₃, CH₂, CH, and quaternary carbons. researchgate.netresearchgate.net

2D NMR experiments are essential for establishing connectivity between atoms and determining the spatial arrangement of groups within the complex structure of ceanothic acid. tsijournals.comresearchgate.netscispace.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between coupled protons, allowing the identification of spin systems and the tracing of proton connectivities through bonds. tsijournals.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments provide correlations between protons and the carbons to which they are directly attached. tsijournals.comresearchgate.net This helps in assigning proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. researchgate.nettsijournals.comresearchgate.net This is particularly valuable for establishing connectivity across quaternary carbons and for confirming the positions of functional groups. For example, HMBC correlations between methyl protons and nearby carbons can help assign the positions of methyl groups on the triterpene skeleton. researchgate.nettsijournals.com Correlations between protons and carbonyl carbons are also crucial for assigning carboxylic acid or ester functionalities. researchgate.net

Mass spectrometry provides information about the molecular weight and elemental composition of ceanothic acid, as well as insights into its fragmentation pathways. nih.govsnu.ac.krresearchgate.netwikipedia.org

Molecular Weight Determination: Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the accurate mass of the molecular ion or pseudo-molecular ion, allowing for the determination of the elemental formula. researchgate.nettsijournals.comfrontiersin.orgfrontiersin.org For example, HR-ESI-MS data for ceanothic acid can show a pseudo-molecular ion peak corresponding to [M-H]⁻ or [M+H]⁺, from which the molecular formula (e.g., C₃₀H₄₆O₅) can be deduced. researchgate.nettsijournals.comfrontiersin.org

Fragmentation Analysis: Mass spectrometry can also be used to study the fragmentation of ceanothic acid under various ionization conditions (e.g., EI, ESI-MS/MS). researchgate.netwikipedia.orguni-saarland.de The fragmentation pattern, which is the set of fragment ions produced, provides structural information by indicating the presence of certain substructures and the positions of labile bonds. researchgate.netwikipedia.orguni-saarland.de Although excessive fragmentation can sometimes make it difficult to identify the molecular ion, it can also yield characteristic fragment ions that aid in structural identification. wikipedia.orguni-saarland.de For carboxylic acids, characteristic fragmentation patterns can include signals corresponding to the loss of the carboxyl group or other specific cleavages within the molecule. youtube.com

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within the ceanothic acid molecule by analyzing the vibrations of chemical bonds. researchgate.netfrontiersin.orgsnu.ac.krfrontiersin.orglibretexts.orglibretexts.org

The IR spectrum of ceanothic acid typically shows characteristic absorption bands corresponding to its functional groups. researchgate.netfrontiersin.orgfrontiersin.org Key absorptions include:

Hydroxyl Group (O-H): A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups. tsijournals.comlibretexts.orglibretexts.orgspectroscopyonline.com Carboxylic acids often show a very broad O-H stretch between 2400 and 3300 cm⁻¹ due to hydrogen bonding. libretexts.orglibretexts.orgspectroscopyonline.com

Carbonyl Group (C=O): Strong absorption bands in the region of 1680-1740 cm⁻¹ are characteristic of carbonyl groups, such as those found in carboxylic acids. researchgate.netfrontiersin.orgacs.orgfrontiersin.orglibretexts.orglibretexts.orgspectroscopyonline.com The exact position can vary depending on whether the carbonyl is in a carboxylic acid, ester, or ketone, and the presence of unsaturation or hydrogen bonding. libretexts.orglibretexts.orgspectroscopyonline.com Ceanothic acid possesses carboxylic acid functionalities. tsijournals.comnih.gov

Carbon-Oxygen Single Bond (C-O): Absorption bands in the region of 1000-1300 cm⁻¹ correspond to C-O stretching vibrations, present in both the hydroxyl and carboxylic acid groups. frontiersin.orglibretexts.orgspectroscopyonline.comuc.edu

Carbon-Carbon Double Bond (C=C): If an alkene functional group is present, a band around 1630-1680 cm⁻¹ may be observed, although its intensity can be weak. frontiersin.orglibretexts.orglibretexts.org Ceanothic acid contains a C=C double bond. researchgate.nettsijournals.comnih.gov

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ are due to C-H stretching vibrations in alkane-like CH₂, CH₃, and CH groups. frontiersin.orgfrontiersin.orglibretexts.orglibretexts.org Vinylic C-H stretches, if present, appear above 3000 cm⁻¹. researchgate.netlibretexts.orglibretexts.org

Here is a summary of characteristic IR absorption bands for functional groups found in ceanothic acid:

| Functional Group | Bond | Frequency (cm⁻¹) | Intensity |

| Hydroxyl | O-H | 3200-3600 | Medium |

| Carboxylic Acid | O-H | 2400-3300 | Broad, Medium |

| Carbonyl | C=O | 1680-1740 | Strong |

| Carbon-Oxygen | C-O | 1000-1300 | Strong |

| Alkene | C=C | 1630-1680 | Weak-Medium |

| Alkane | C-H | 2850-3000 | Strong |

| Vinylic | =C-H | >3000 | Medium |

While spectroscopic methods like NMR can determine relative stereochemistry, X-ray crystallography is a powerful technique for unambiguously establishing the absolute stereochemistry of a molecule. researchgate.netnumberanalytics.combch.roscielo.br This method requires the compound to form suitable single crystals. bch.ro By analyzing the diffraction pattern of X-rays passed through the crystal, the three-dimensional arrangement of atoms, including the absolute configuration of chiral centers, can be determined. numberanalytics.combch.roic.ac.uk The presence of a heavy atom in the molecule or its derivative can facilitate the determination of absolute configuration using anomalous dispersion. bch.roic.ac.uk While specific crystallographic data for ceanothic acid was not extensively detailed in the search results, X-ray crystallography is a standard method for confirming the absolute configuration of complex natural products like triterpenoids when suitable crystals are obtained. researchgate.netscielo.br

Chemical Synthesis and Semisynthesis of Ceanothic Acid and Its Derivatives

Total Synthetic Approaches to the Ceanothane Core Structure

Total synthesis aims to construct the complete ceanothane skeleton from simpler, readily available starting materials. This often involves intricate strategies to build the multiple rings and establish the correct stereochemistry. youtube.comscripps.edu

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a crucial technique in planning the total synthesis of complex molecules like ceanothic acid. wikipedia.orgbibliotekanauki.pl It involves working backward from the target molecule to simpler precursor structures by applying transforms, which are the reverse of synthetic reactions. wikipedia.org Key disconnection strategies for the ceanothane core would focus on breaking bonds in a way that leads to stable and accessible synthetic intermediates. While specific detailed retrosynthetic analyses for the total synthesis of ceanothic acid were not extensively detailed in the search results, general principles of retrosynthesis for complex natural products involve identifying key functional groups and structural subunits (retrons) that allow for the application of powerful transforms to reduce molecular complexity. wikipedia.orgbibliotekanauki.pl The polycyclic nature of ceanothic acid suggests disconnections that would simplify the ring system, potentially breaking carbon-carbon bonds in the fused ring junctions.

Stereoselective and Stereospecific Synthesis of Chiral Centers

Ceanothic acid possesses multiple chiral centers, making stereoselective and stereospecific synthesis critical for obtaining the desired isomer. nih.govnih.gov Stereoselective reactions favor the formation of one stereoisomer over others, while stereospecific reactions convert a stereoisomer of a reactant into a specific stereoisomer of a product. nih.govfrontiersin.org Achieving control over the stereochemistry at each new chiral center formed during the synthesis is paramount. This can involve the use of chiral reagents, catalysts, or auxiliaries, as well as carefully controlled reaction conditions that exploit the inherent stereochemistry of the intermediates. frontiersin.orgrsc.orgub.edu While detailed information on the specific stereoselective strategies employed in the total synthesis of the ceanothane core was not provided, the successful synthesis of complex natural products with multiple chiral centers, such as ceanothic acid, relies heavily on the precise control of stereochemistry at each step. scripps.edunih.govub.edu

Semisynthetic Modification Strategies of Natural Ceanothic Acid

Semisynthesis involves using naturally isolated ceanothic acid as a starting material for chemical modifications to produce derivatives. mdpi.comacs.orgmdpi.com This approach is often more efficient for obtaining analogues compared to total synthesis, especially when the natural product is available in sufficient quantities. mdpi.com

Regioselective Functionalization: Esterification and Etherification Reactions

Regioselective functionalization of ceanothic acid allows for targeted modifications at specific positions, such as the carboxylic acid groups at C-1 and C-28 or the hydroxyl group at C-3. mdpi.comacs.org Esterification is a common strategy to modify the carboxylic acid groups. For example, methylation of the carboxylic groups at C-1 and C-28 of ceanothic acid has been achieved using methyl iodide in the presence of K2CO3 in acetone. mdpi.comresearchgate.net Benzylation of ceanothic acid with benzyl (B1604629) chloride under alkaline conditions yields the dibenzyl ester. acs.org The formation of dimethyl ceanothate, a semisynthetic ester, is achieved via esterification of ceanothic acid. scielo.br

Etherification reactions can be used to modify the hydroxyl group at C-3. Reaction of ceanothic acid with 1,4-dibromobutane (B41627) in the presence of K2CO3 in DMF has been reported to yield the corresponding C-3 ether. mdpi.comresearchgate.net Esterification of the C-3 hydroxyl group has also been reported, such as the synthesis of 3-O-furoyl-ceanothic acid using furoyl chloride and DMAP in pyridine (B92270). mdpi.com Additionally, 3-O-acetyl ceanothic acid has been identified as a natural ceanothane triterpene and can also be prepared by acetylation of ceanothic acid. scielo.brscielo.brresearchgate.net

Examples of Esterification and Etherification Reactions:

| Reaction | Site(s) Modified | Reagents | Conditions | Product(s) | Yield (%) | Reference |

| Methylation | C-1, C-28 | CH3I, K2CO3 | Acetone, rt, 72 h | Ceanothic acid 2,28-dimethyl ester | 91.3 | mdpi.com |

| Benzylation | C-1, C-28 | Benzyl chloride, alkaline conditions | Reflux, 24 h | Ceanothic acid dibenzyl ester | Not specified | acs.org |

| Etherification | C-3 | 1,4-dibromobutane, K2CO3 | DMF, 60–70 °C | C-3 ether derivative | 65–80 | mdpi.com |

| Esterification | C-3 | Furoyl chloride, DMAP | Pyridine, 70 °C then rt | 3-O-Furoyl-ceanothic acid | 85 | mdpi.com |

| Acetylation | C-3 | Acetic anhydride, pyridine | 100 °C, 30 mins | 3-O-acetyl ceanothenic acid diacetate* | Not specified | cdnsciencepub.com |

| Acetylation of Ceanothic Acid | C-3 | Acetylating conditions | Not specified | 3-O-acetyl ceanothic acid | Not specified | scielo.brresearchgate.net |

| Allyl Esterification | C-1, C-28 | Allyl bromide, K2CO3 | Dry DMF, rt, overnight | Ceanothic acid diallyl ester | 97 | mdpi.com |

*Note: The reference cdnsciencepub.com describes acetylation of a diol derived from ceanothenic acid, not ceanothic acid directly, but illustrates acetylation at a hydroxyl group.

Oxidation and Reduction Reactions at Specific Sites (e.g., C-3, C-28)

Oxidation and reduction reactions are employed to interconvert functional groups at specific positions on the ceanothic acid scaffold. mdpi.comacs.org For instance, oxidation of ceanothic acid with Jones reagent at 0 °C results in the oxidation of the hydroxyl group at C-3 to a ketone. mdpi.comresearchgate.net This is evidenced by the disappearance of the C-3 hydroxyl proton signal in the 1H NMR spectrum and the appearance of a carbonyl signal in the 13C NMR spectrum. mdpi.com

Reduction of carboxylic acid groups can also be performed. Reduction of ceanothic acid with LiAlH4 in diethyl ether reduces the carboxylic groups at C-1 and C-28 to hydroxyl groups. mdpi.comresearchgate.net This transformation is confirmed by the disappearance of carboxylic group signals in the 13C NMR spectrum and the appearance of signals corresponding to carbons bound to oxygen at C-1, C-3, and C-28. mdpi.com Reduction of a 3-oxo derivative with sodium borohydride (B1222165) can selectively reduce the ketone to a hydroxyl group. acs.org

Examples of Oxidation and Reduction Reactions:

| Reaction | Site(s) Modified | Reagents | Conditions | Product(s) | Reference |

| Oxidation | C-3 | Jones reagent | Acetone, 0 °C | 3-oxo-ceanothic acid derivative | mdpi.comresearchgate.net |

| Reduction | C-1, C-28 | LiAlH4 | Diethyl ether, rt | 2,3,28-Trihydroxy-ceanoth-20(30)-ene | mdpi.comacs.orgresearchgate.net |

| Reduction of 3-oxo derivative | C-3 | Sodium borohydride | Not specified | 3-hydroxy derivative | acs.org |

| Oxidation of Ceanothic acid dibenzyl ester | C-3 | Pyridinium (B92312) chlorochromate (PCC) | CH2Cl2 | 3-oxo-ceanothic acid dibenzyl ester | acs.org |

Design and Synthesis of Novel Ceanothane Analogues with Altered Ring Systems

For example, 1-decarboxy-ceanothic acid derivatives have been synthesized, which involve the loss of a carboxylic acid group, typically at C-1. acs.orgrna-society.org The synthesis of 1-decarboxy-ceanothic acid and 1-decarboxy-3-oxo-ceanothic acid has been reported starting from ceanothic acid dibenzyl ester through a sequence involving oxidation, alkaline treatment, and debenzylation. acs.org This demonstrates strategies for altering the A-ring structure.

The design of novel analogues is often driven by the desire to explore structure-activity relationships and potentially enhance biological activities or improve pharmacokinetic properties. mdpi.comacs.orggoogle.comscholarsresearchlibrary.com Modifications to the ring system can influence the molecule's shape, flexibility, and interactions with biological targets.

Mechanistic Investigations of Key Synthetic Transformations

Mechanistic studies are crucial for understanding the intricate steps involved in the chemical synthesis and semisynthesis of complex natural products like ceanothic acid. While a full de novo total synthesis of ceanothic acid is a significant challenge due to its complex pentacyclic triterpene structure, semisynthesis from more readily available triterpenes, such as betulin, is a common approach for obtaining ceanothic acid derivatives. nih.gov Investigations into the mechanisms of key transformations in these routes provide insights for optimizing yields, improving selectivity, and developing novel synthetic strategies.

One area of mechanistic interest in the synthesis of ceanothic acid derivatives involves reactions occurring on the A-ring, which bears the characteristic C-2 carboxylic acid and C-3 hydroxyl groups. For instance, the preparation of 1-decarboxy-2-oxo-ceanothic acid benzyl ester (a derivative lacking the C-1 carboxylic acid) from 3-oxo-ceanothic acid dibenzyl ester under alkaline conditions has been reported. acs.org This transformation is proposed to involve a selective saponification of the C-2 ester, followed by a six-membered ring decarboxylation mechanism typical for β,γ-unsaturated carboxylic acids. acs.org The proposed mechanism involves the hydrolysis of the C-2 benzyl ester, generating a free carboxylic acid. This acid, being in a β,γ-position relative to the C-3 ketone, can undergo decarboxylation through a cyclic transition state involving the enol form of the ketone and the carboxylic acid group.

Another common transformation in triterpene synthesis and modification is oxidation. For example, the oxidation of alcohols to ketones or aldehydes is a fundamental step. The mechanism of oxidation reactions utilizing reagents like pyridinium chlorochromate (PCC) involves the formation of a chromate (B82759) ester intermediate, followed by elimination of chromic acid and the desired carbonyl compound. masterorganicchemistry.com While specific mechanistic details for the oxidation of ceanothic acid precursors with PCC are not extensively detailed in the provided search results, the general mechanism for PCC oxidation is well-established in organic chemistry. masterorganicchemistry.com

The formation of ester linkages is also a key transformation in preparing ceanothic acid derivatives, such as the synthesis of 3-O-furoyl-ceanothic acid or ceanothic acid dibenzyl ester. acs.orgmdpi.com Esterification reactions typically proceed via a nucleophilic acyl substitution mechanism. khanacademy.org When using activating agents like DCC (dicyclohexylcarbodiimide), the carboxylic acid is activated to form a better leaving group, which is then attacked by the nucleophilic alcohol. khanacademy.org Alternatively, reactions with acid chlorides in the presence of a base (like pyridine or DMAP) involve the nucleophilic attack of the alcohol on the acid chloride. mdpi.comkhanacademy.org

While the provided literature touches upon the synthesis of various ceanothic acid derivatives and mentions some reaction conditions, detailed kinetic studies or in-depth computational investigations into the transition states of specific transformations in ceanothic acid synthesis are not prominently featured. However, the described transformations, such as decarboxylation and esterification, follow established organic reaction mechanisms.

Data regarding reaction conditions and yields for specific steps can provide indirect insights into the efficiency and potential mechanistic pathways. For example, the synthesis of 3-O-furoyl-ceanothic acid using furoyl chloride and DMAP in pyridine at 70 °C for 2 hours yielded 85% of the product. mdpi.com This high yield suggests an efficient reaction pathway under these conditions. Similarly, the benzylation of ceanothic acid with benzyl chloride and K₂CO₃ in methanol (B129727) under reflux for 24 hours yielded ceanothic acid dibenzyl ester. acs.org The use of a weak base like K₂CO₃ in this esterification suggests a mechanism involving the carboxylate anion attacking the benzyl chloride.

Here is a summary of some reported synthetic transformations and their conditions:

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Ceanothic acid | Benzyl chloride, K₂CO₃, MeOH, reflux | Ceanothic acid dibenzyl ester | Not specified | acs.org |

| Ceanothic acid | Furoyl chloride, DMAP, pyridine, 70 °C | 3-O-Furoyl-ceanothic acid | 85% | mdpi.com |

| 3-Oxo-ceanothic acid dibenzyl ester | Alkaline conditions | 1-Decarboxy-2-oxo-ceanothic acid benzyl ester | Not specified | acs.org |

| 1-Decarboxy-3-oxo-ceanothic acid benzyl ester | Sodium borohydride | 1-Decarboxy-ceanothic acid benzyl ester | Not specified | acs.org |

Further detailed mechanistic investigations, potentially employing techniques like isotopic labeling, reaction progress monitoring (e.g., in situ spectroscopy), and computational chemistry, would be necessary to fully elucidate the intricate mechanisms of all key transformations in the synthesis of ceanothic acid and its derivatives.

Pharmacological Mechanisms and Molecular Interactions of Ceanothic Acid

Enzyme Modulation Studies

Ceanothic acid and its derivatives have been shown to interact with several enzymes, influencing their catalytic activity through various mechanisms.

Acetylcholinesterase (AChE) Inhibition: Kinetic Mechanisms and Binding Site Characterization (e.g., PAS interaction)

Ceanothic acid has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.govresearchgate.net Studies investigating the kinetic mechanism of AChE inhibition by ceanothic acid have indicated a competitive and reversible mode of inhibition. mdpi.comnih.govresearchgate.net This suggests that ceanothic acid competes with acetylcholine for binding to the enzyme's active site.

Molecular docking and displacement studies, such as the propidium (B1200493) iodide test, have provided insights into the binding site of ceanothic acid and its derivatives on the AChE enzyme. These studies suggest that the inhibitory effect is, at least in part, produced by interaction with the peripheral anionic site (PAS) of AChE. mdpi.comnih.govresearchgate.net The PAS is distinct from the catalytic active site (CAS) but can influence enzyme activity and has been implicated in the aggregation of β-amyloid peptides, a process relevant to Alzheimer's disease. mdpi.comnih.govresearchgate.net Some studies suggest that ceanothane derivatives may act as dual-site inhibitors, occupying both the CAS and PAS pockets. mdpi.com Interaction with the PAS is considered promising for potential Alzheimer's disease treatments as it may help block AChE-induced aggregation of β-amyloid. mdpi.comnih.govresearchgate.net

While ceanothic acid itself shows inhibitory activity against AChE, studies on its derivatives have revealed that structural modifications can lead to enhanced inhibitory potency. mdpi.comresearchgate.net For instance, certain ceanothane derivatives have demonstrated lower IC₅₀ values compared to ceanothic acid, indicating stronger inhibition of AChE activity. mdpi.com

Here is a table summarizing representative data on the AChE inhibitory activity of ceanothic acid and some derivatives:

| Compound | IC₅₀ (nM) | Inhibition Type (Kinetic Studies) | Primary Binding Site (Molecular Docking/Displacement) |

| Ceanothic acid | 47.38 | Competitive and Reversible | PAS interaction suggested |

| Derivative 2 | 5.28 | Non-competitive | PAS |

| Derivative 6 | 17.86 | Non-competitive | PAS |

| Galantamine | 101 | Competitive | - |

| Donepezil | 12 | Mixed | - |

Note: Data compiled from cited research. mdpi.com

Butyrylcholinesterase (BChE) Modulation Profiles

Butyrylcholinesterase (BChE) is another cholinesterase enzyme present in the body, sharing structural similarities with AChE but differing in substrate specificity and inhibitor sensitivity. sigmaaldrich.complos.org While the physiological function of BChE is not fully understood, it is suggested to have roles in growth and development, detoxification of cholinergic toxins, and potentially an auxiliary role in synaptic transmission. sigmaaldrich.complos.orgfrontiersin.org BChE is also considered a potential therapeutic target, particularly in the context of Alzheimer's disease, where its activity may increase as AChE activity declines. frontiersin.orgnih.gov

Studies evaluating the inhibitory capacity of ceanothanes triterpenes, including ceanothic acid derivatives, on BChE have shown that these compounds generally exert a greater affinity towards AChE than BChE. nih.gov For example, one study reported that a specific ceanothane compound had an IC₅₀ of 0.126 µM for AChE but >500 µM for BChE, indicating a significantly lower inhibitory potency against BChE. nih.gov This suggests a degree of selectivity in the cholinesterase inhibition profile of ceanothic acid derivatives.

Glycogen (B147801) Phosphorylase Inhibition Mechanisms

Glycogen phosphorylase (GP) is a key enzyme involved in glycogen breakdown, contributing to hepatic glucose production. plos.orgplos.org Inhibition of GP is considered a potential strategy for modulating glucose levels, particularly in conditions like type 2 diabetes mellitus. plos.orgplos.org

While direct studies specifically detailing the inhibition mechanism of ceanothic acid on glycogen phosphorylase are less prevalent in the provided search results, related research on pentacyclic triterpenes offers some context. Some pentacyclic triterpenes have been evaluated as inhibitors of rabbit muscle glycogen phosphorylase a (GPa). researchgate.net Studies on other triterpenes, such as asiatic acid and maslinic acid, have shown that they can bind at the allosteric activator site of glycogen phosphorylase b (GPb), where the physiological activator AMP typically binds. researchgate.netrcsb.org This allosteric binding can induce conformational changes in the enzyme, stabilizing an inactive state. rcsb.orgnih.gov Another glycogen phosphorylase inhibitor, FR258900, a natural product, was found to bind at the allosteric activator site of human liver glycogen phosphorylase a and suppress hepatic glycogen breakdown in diabetic mice models. rcsb.org

One study mentioned the evaluation of epiceanothic acid, a naturally occurring pentacyclic triterpene with a unique structure, as an inhibitor of glycogen phosphorylase. researchgate.net While epiceanothic acid itself showed moderate HIV-1 inhibition, a derivative with an opened A-ring exhibited significant GP inhibitory activity with an IC₅₀ of 0.21 µM, suggesting the importance of specific structural features for this activity. researchgate.net Although this pertains to a derivative and not ceanothic acid directly, it indicates that compounds with a ceanothane skeleton can possess GP inhibitory activity, potentially through interaction with allosteric sites as observed with other triterpenes. researchgate.netrcsb.org

Cellular Pathway Interventions in Disease Models (in vitro)

In vitro studies using various cell lines have explored the effects of ceanothic acid and related compounds on cellular pathways relevant to diseases, particularly cancer. These investigations have focused on mechanisms such as inducing programmed cell death and inhibiting cell proliferation. nih.govjefferson.edu

Inhibition of DNA Synthesis and Cell Proliferation in Malignant Cellular Models

Inhibition of DNA synthesis and cell proliferation are key mechanisms by which potential therapeutic agents can impede cancer growth. mdpi.comnih.govelifesciences.org In vitro studies using malignant cellular models are commonly employed to evaluate these effects. mdpi.comnih.govelifesciences.org

Again, while direct studies on ceanothic acid's specific impact on DNA synthesis and cell proliferation in malignant cells are not explicitly detailed in the provided search results, related research on other compounds provides insight into this area. For instance, docosahexaenoic acid (DHA) significantly reduced the viability and inhibited DNA synthesis in cultured human breast cancer cells (MCF-7). plos.org Another study on a synthetic oleanolic acid derivative demonstrated its effectiveness in reducing cell proliferation and impacting DNA synthesis in glioblastoma cell lines (U87MG and GBM8401). mdpi.com This derivative induced G2/M cell cycle arrest, which was associated with the inhibition of proliferation. mdpi.com

Research on lipoxygenase metabolites of arachidonic acid, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE), has shown that they can inhibit human neuroblastoma cell (SK-N-SH) DNA synthesis in vitro. nih.gov

Given that ceanothic acid is a pentacyclic triterpene, a class of compounds known for diverse biological activities including potential anticancer effects, it is plausible that it could influence DNA synthesis and cell proliferation in malignant cells. researchgate.netresearchgate.net The cytotoxic activity observed for a related epiceanothic acid derivative against cancer cell lines researchgate.net further supports the potential for compounds with the ceanothane skeleton to impact cancer cell growth by mechanisms that may include the inhibition of DNA synthesis and proliferation.

Modulatory Effects on Inflammation-Related Signaling Pathways (e.g., NF-κB, MAP Kinases)

Inflammation is a complex biological response mediated by various signaling pathways, including NF-κB and MAP kinases. The NF-κB pathway plays a critical role in regulating the expression of pro-inflammatory cytokines, chemokines, and other mediators. semanticscholar.orgnih.gov Activation of NF-κB involves the phosphorylation and degradation of its inhibitor, IκBα, which allows NF-κB to translocate to the nucleus and activate gene transcription. semanticscholar.org MAP kinases, such as p38, JNK, and ERK, are also central to inflammatory signaling, responding to various stimuli and regulating the production of inflammatory mediators. nih.gov

Studies have indicated that certain pentacyclic triterpenoids, including derivatives related to ceanothic acid, can inhibit the NF-κB pathway. For instance, 3-dehydroxyceanothetric acid 2-methyl ester, a compound isolated from Ziziphus jujuba, was shown to inhibit the increase in expression of IκB kinase α/β (IKKα/β), phosphorylated IκBα (p-IκBα), nuclear factor kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in cisplatin-treated kidney epithelial cells (LLC-PK1). researchgate.net These findings suggest a potential role for ceanothane-type triterpenoids in modulating inflammatory responses by interfering with key components of the NF-κB pathway. researchgate.net

While direct studies specifically detailing ceanothic acid's effects on MAP kinases were not prominently found in the search results, the close relationship between NF-κB and MAP kinase pathways in inflammatory responses nih.gov, and the observed effects of related triterpenoids on inflammation d-nb.info, suggest this as a potential area for further investigation regarding ceanothic acid itself.

Agonistic Activity towards G-protein Coupled Receptors (e.g., GPR120)

G-protein Coupled Receptors (GPCRs) are a large family of cell surface receptors involved in various physiological processes. GPR120, also known as the free fatty acid receptor 4 (FFAR4), is a GPCR that is activated by medium- and long-chain fatty acids and has been implicated in mediating anti-inflammatory and anti-diabetic effects.

Research has identified that while ceanothic acid itself may not possess GPR120 agonist activity, a naturally occurring derivative, 3-O-protocatechuoylceanothic acid, is a novel and natural GPR120 agonist. sciprofiles.comnih.govmdpi.com This derivative, isolated from the roots of Ziziphus jujuba, demonstrated potent agonistic activity towards GPR120 in in vitro assays using Gα16-CHO cells and hGPR120-CHO cells. mdpi.com The synthesis of 3-O-protocatechuoylceanothic acid from ceanothic acid in a three-step process further highlights the structural relationship and potential for generating bioactive derivatives from ceanothic acid. sciprofiles.comnih.govmdpi.com

This finding suggests that while ceanothic acid may serve as a precursor, structural modifications can lead to compounds with specific receptor-targeting activities, such as GPR120 agonism, which could have implications for metabolic and inflammatory conditions. mdpi.comga-online.org

Antimicrobial Efficacy and Mechanisms of Action (in vitro and non-human)

Ceanothic acid and compounds from plants containing it have been investigated for their antimicrobial properties against a range of pathogens in laboratory settings and non-human models.

Antibacterial Activity Against Specific Pathogen Strains

Studies have reported the antibacterial activity of ceanothic acid and its derivatives against various bacterial strains. For instance, ceanothic acid was listed as a compound from Caenothus americanus with antibacterial activity. austinpublishinggroup.com Extracts containing ceanothic acid from Ziziphus spina-christi leaves demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, while Gram-negative bacteria such as Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli showed resistance. imist.ma The ethanolic extract showed higher activity compared to the aqueous extract. imist.ma

Methyl ceanothate, a derivative of ceanothic acid, contributed to the antibacterial activity of Ziziphus joazeiro extract against Staphylococcus epidermidis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL and 32 µg/mL, respectively. d-nb.info

While specific mechanisms of action for ceanothic acid's antibacterial activity are still being explored, triterpenoids in general can exert antibacterial effects through various mechanisms, including disrupting cell membranes and inhibiting essential enzymes. unissula.ac.id

Antimycobacterial Activity and Target Identification

Research has investigated the activity of ceanothic acid and its derivatives against mycobacteria, particularly Mycobacterium tuberculosis. Ceanothic acid itself has shown antimycobacterial activity against Mycobacterium tuberculosis, with a reported MIC value of 100 µg/ml in one study involving compounds isolated from Ziziphus cambodiana. researchgate.netjst.go.jp Other triterpenoids isolated from the same plant also exhibited antimycobacterial activity, with varying MIC values. researchgate.netjst.go.jp

Furthermore, a derivative, 3-O-acetyl-7-O-benzoyl ceanothic acid methylester, isolated from the roots of Colubrina asiatica, demonstrated antimycobacterial activity against Mycobacterium tuberculosis with an MIC of 6.25 µg/mL. tandfonline.com

While the specific molecular targets for ceanothic acid's antimycobacterial activity are not extensively detailed in the provided search results, the observed efficacy of ceanothane-type triterpenoids against M. tuberculosis suggests interactions with essential mycobacterial processes.

Antiprotozoal and Antiplasmodial Activity in Parasite Cultures

Ceanothic acid and its derivatives have also been evaluated for their activity against protozoan parasites, including Plasmodium falciparum, the causative agent of malaria. Compounds isolated from Ziziphus cambodiana, including a derivative identified as 3-O-(4-hydroxy-3-methoxybenzoyl)ceanothic acid, exhibited significant in vitro antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values as low as 3.7 µg/ml. researchgate.netjst.go.jp Ceanothic acid was also isolated in this study, although its specific antiplasmodial IC₅₀ was not explicitly stated among the most active compounds. researchgate.netjst.go.jp

Another study on metabolites from the roots of Colubrina greggii var. yucatanensis identified ceanothic acid and 3-O-acetyl ceanothic acid. While betulinic acid from the same plant contributed to antiplasmodial activity, the specific antiplasmodial activity of ceanothic acid itself was not detailed as a primary finding in the provided snippets. researchgate.net However, ceanothane triterpenes, including ceanothic acid, from Colletia hixtrix have been noted for their antiprotozoal activity. nih.gov

Furthermore, two new ceanothane triterpenes, 3,7-O,O-dibenzoyl ceanothic acid methylester and 3-O-acetyl-7-O-benzoyl ceanothic acid methylester, isolated from Colubrina asiatica, showed antimalarial activity against Plasmodium falciparum with IC₅₀ values of 4.67 and 3.07 µg/mL, respectively. tandfonline.com

These findings indicate that ceanothic acid derivatives, and potentially ceanothic acid itself, possess activity against Plasmodium falciparum and other protozoa in in vitro and non-human parasite culture settings.

Table 1: Summary of Antimicrobial Activities of Ceanothic Acid and Derivatives

| Compound | Source Plant | Organism Tested | Activity Type | Result / MIC / IC₅₀ (µg/mL) | Reference |

| Ceanothic acid | Caenothus americanus | Bacteria | Antibacterial | Active | austinpublishinggroup.com |

| Ceanothic acid | Ziziphus spina-christi | Staphylococcus aureus | Antibacterial | Active (Ethanol extract) | imist.ma |

| Ceanothic acid | Ziziphus spina-christi | Bacillus subtilis | Antibacterial | Active (Ethanol extract) | imist.ma |

| Ceanothic acid | Ziziphus spina-christi | Enterococcus faecalis | Antibacterial | Active (Ethanol extract) | imist.ma |

| Ceanothic acid | Mycobacterium tuberculosis | Antimycobacterial | 100 | researchgate.netjst.go.jp | |

| Methyl ceanothate | Ziziphus joazeiro | Staphylococcus epidermidis | Antibacterial | 16 | d-nb.info |

| Methyl ceanothate | Ziziphus joazeiro | Staphylococcus aureus | Antibacterial | 32 | d-nb.info |

| 3-O-(4-hydroxy-3-methoxybenzoyl)ceanothic acid | Ziziphus cambodiana | Plasmodium falciparum | Antiprotozoal | 3.7 | researchgate.netjst.go.jp |

| 3-O-acetyl-7-O-benzoyl ceanothic acid methylester | Colubrina asiatica | Mycobacterium tuberculosis | Antimycobacterial | 6.25 | tandfonline.com |

| 3-O-acetyl-7-O-benzoyl ceanothic acid methylester | Colubrina asiatica | Plasmodium falciparum | Antiprotozoal | 3.07 | tandfonline.com |

| 3,7-O,O-dibenzoyl ceanothic acid methylester | Colubrina asiatica | Plasmodium falciparum | Antiprotozoal | 4.67 | tandfonline.com |

Table 2: GPR120 Agonistic Activity

| Compound | Source Plant | Activity Type | Notes | Reference |

| Ceanothic acid | GPR120 Agonist | Does not have GPR120 agonist activity | sciprofiles.comnih.govmdpi.com | |

| 3-O-protocatechuoylceanothic acid | Ziziphus jujuba | GPR120 Agonist | Novel, natural, and potent GPR120 agonist | sciprofiles.comnih.govmdpi.com |

Antioxidant Mechanisms and Oxidative Stress Mitigation in Cellular Models

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. nih.govimrpress.com Antioxidants play a crucial role in counteracting excessive ROS, thereby mitigating oxidative stress and preserving cellular redox homeostasis. mdpi.com Ceanothic acid has demonstrated antioxidant potential through direct radical scavenging and has been examined for its effects on cellular antioxidant defense systems.

Radical Scavenging Assays

Radical scavenging assays are in vitro methods used to evaluate the direct ability of a compound to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method based on the reduction of the stable DPPH free radical in the presence of a hydrogen-donating antioxidant, resulting in a decrease in absorbance. cabidigitallibrary.orgscielo.org.mxmdpi.com Hydrogen peroxide (H₂O₂) scavenging assays are also employed to assess the ability of compounds to neutralize this reactive oxygen species. researchgate.net

Studies have investigated the radical scavenging activity of ceanothic acid. In one study, ceanothic acid demonstrated DPPH scavenging activity, reported at 52.8% at a concentration of 100 mg/ml. researchgate.net Comparative analysis with standard antioxidants such as ascorbic acid and alpha-tocopherol (B171835) at the same concentration showed higher scavenging activities of 86.5 ± 0.18% and 89.4 ± 0.06%, respectively. researchgate.net Ceanothic acid has also shown significant H₂O₂ scavenging activity compared to a control in studies involving Ziziphus oxyphylla. researchgate.net

The following table summarizes representative data from DPPH scavenging assays involving ceanothic acid and standard antioxidants:

Table 1: DPPH Scavenging Activity at 100 mg/ml

| Compound | DPPH Scavenging Activity (%) |

| Ceanothic acid | 52.8 |

| Ascorbic acid | 86.5 ± 0.18 |

| Alpha-tocopherol | 89.4 ± 0.06 |

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, antioxidants can exert their effects by modulating the activity or expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). imrpress.comnih.govfrontiersin.org These enzymes constitute a crucial part of the cellular defense mechanism against oxidative damage. nih.gov The nuclear factor erythroid 2-related factor (Nrf2) pathway is a key regulatory pathway involved in the induction of many cytoprotective genes, including those encoding antioxidant enzymes. researchgate.netmdpi.commdpi.com

Research comparing ceanothic acid with other compounds has provided insights into its effects on endogenous antioxidant systems in cellular or in vivo models relevant to oxidative stress. In a study investigating the hepatoprotective effects of triterpenes in a carbon tetrachloride (CCl₄)-induced model, zizybrenalic acid, another triterpene, significantly improved the activity of CAT and SOD and prevented the elevation of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net However, under the conditions of this study, ceanothic acid failed to demonstrate these effects on CAT and SOD activity and MDA levels. researchgate.net This suggests that while ceanothic acid possesses direct radical scavenging capabilities, its ability to modulate specific endogenous antioxidant enzymes like CAT and SOD may differ compared to other related compounds in certain oxidative stress models.

Further research is needed to fully elucidate the extent to which ceanothic acid interacts with or modulates other components of the endogenous antioxidant defense system and related signaling pathways, such as Nrf2, in various cellular contexts.

Table 2: Effect on Endogenous Antioxidant Enzymes in CCl₄-Induced Model

| Compound | Effect on CAT Activity | Effect on SOD Activity | Effect on MDA Levels |

| Ceanothic acid | No significant improvement observed researchgate.net | No significant improvement observed researchgate.net | Failed to prevent elevation researchgate.net |

| Zizybrenalic acid | Significantly improved researchgate.net | Significantly improved researchgate.net | Prevented elevation researchgate.net |

Structure Activity Relationship Sar Studies and Computational Approaches

Identification of Essential Pharmacophores for Diverse Biological Activities

Pharmacophores represent the essential spatial arrangement of chemical features required for a molecule to exert a specific biological effect. Studies on ceanothic acid and its derivatives have begun to identify such features for different activities. For instance, in the context of anti-HIV activity, the 3-hydroxyl, 17-carboxylic acid, and 19-isopropyl (or isopropylidene) moieties have been suggested as essential pharmacophores acs.org. For acetylcholinesterase (AChE) inhibitory activity, modifications of ceanothic acid have shown interesting inhibitory effects, suggesting that specific structural changes can yield molecules with improved activity against this enzyme nih.gov. The A-ring of pentacyclic triterpenes, including ceanothic acid, is considered an important pharmacophore that can be modified to achieve different biological activities researchgate.net.

Quantitative Analysis of the Impact of Structural Modifications on Potency and Selectivity

Quantitative analysis of structural modifications provides a more detailed understanding of their impact on biological activity. For ceanothic acid derivatives, studies have explored the effects of modifications such as esterification, reduction, and oxidation on AChE inhibitory activity nih.gov. For example, certain ceanothane derivatives showed varying degrees of displacement of propidium (B1200493) iodide from the peripheral anionic site (PAS) of AChE, indicating the influence of structural changes on binding interactions nih.gov. In studies investigating cytotoxicity, 1-decarboxy-3-oxo-ceanothic acid was found to be more cytotoxic against certain cancer cell lines compared to a normal cell line, highlighting the potential for achieving selective toxicity through structural modification acs.orgresearchgate.net. The presence of a carboxylic group at C-17 has been reported as required for cytotoxic activity in some derivatives, similar to findings for betulinic acid acs.org. Esterifications at the C3 position of betulinic acid and its A-ring homolog, ceanothic acid, have been carried out to evaluate their effects on antitumor-promoting activity nih.gov.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are powerful tools for complementing experimental SAR studies, providing insights into the interactions between ceanothic acid and its potential biological targets at the molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within a target protein's binding site rasayanjournal.co.in. For ceanothic acid, molecular docking studies have been performed to investigate its interaction with AChE. These simulations indicated that ceanothic acid binds through hydrogen bonds with residues near the aromatic cavity, such as Ser293, Phe295, Arg296, and Tyr337, and exhibits π-sigma, π-alkyl, and alkyl-type interactions with other PAS residues nih.govresearchgate.net. The calculated binding energy for ceanothic acid with AChE was reported as -7.46 kcal/mol nih.gov. Docking studies have also been used to assess the binding affinity of ceanothic acid and other phytochemicals to targets like alpha-amylase nsbmb.org.ngajol.info.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations provide information about the dynamic behavior of a ligand-target complex over time, allowing for the assessment of binding stability and conformational changes mdpi.comrsc.org. While direct MD simulation data specifically for ceanothic acid binding to a target protein is less prevalent in the provided results, MD simulations are a standard approach used in conjunction with docking to gain a more comprehensive understanding of the persistence and stability of predicted binding poses frontiersin.orgfrontiersin.org. These simulations can reveal crucial details about the interactions and the flexibility of both the ligand and the protein.

In Silico Prediction of Bioactivity and Pharmacological Profiles (excluding pharmacokinetics/ADME for humans)

In silico methods can predict various biological activities and pharmacological properties based on a compound's structure nih.govnih.gov. Tools like PASS (Prediction of Activity Spectrum of Substances) online software are used to predict the probability of a compound being active or inactive for a wide range of biological effects nih.govresearchgate.net. For ceanothic acid and related triterpenoids, in silico predictions have been employed to evaluate potential activities such as inflammation inhibition and irritation nih.gov. These methods can help prioritize compounds for further experimental testing by providing an initial assessment of their potential bioactivities.

Development of Quantitative Structure-Activity Relationship (QSAR) Models